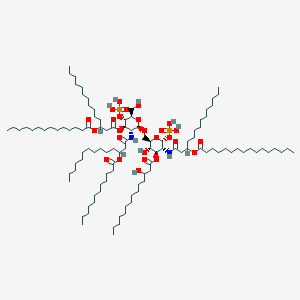
5,6-Dimethyl-2,3-pyrazinedicarbonitrile
Übersicht
Beschreibung
5,6-Dimethyl-2,3-pyrazinedicarbonitrile is a pyrazine (paradiazine) derivative and a heterocyclic building block . It is a heterocyclic six-membered aromatic compound bearing nitrogen atoms at para positions .
Molecular Structure Analysis
The molecular formula of 5,6-Dimethyl-2,3-pyrazinedicarbonitrile is C8H6N4 . The molecular weight is 158.16 g/mol . The InChI string is InChI=1S/C8H6N4/c1-5-6 (2)12-8 (4-10)7 (3-9)11-5/h1-2H3 .Physical And Chemical Properties Analysis
The melting point of 5,6-Dimethyl-2,3-pyrazinedicarbonitrile is 168-170 °C (dec.) (lit.) . The predicted boiling point is 405.4±45.0 °C . The predicted density is 1.23±0.1 g/cm3 . The predicted pKa is -6.50±0.10 .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization : The compound has been used in the synthesis of various heterocyclic compounds. For example, Yang Gao-sheng (2009) studied the reaction of phenacyl bromide with 2,3-diaminomaleonitrile, resulting in derivatives like 5-phenyl-2,3-pyrazinedicarbonitrile, characterized using NMR, IR, and HRMS techniques (Yang Gao-sheng, 2009).
Antioxidant Properties : Zhou Dan (2011) investigated the antioxidant capacity of 5,6-dimethyl-2,3-pyrazine amide, a derivative, demonstrating its potential in scavenging hydroxy radicals and superoxide anion free radicals (Zhou Dan, 2011).
Catalytic Oxidation : A study by S. Kulakovskaya et al. (2007) explored the oxidation mechanisms of substituted pyrazine-di-N-oxides, which can be related to derivatives of 5,6-dimethyl-2,3-pyrazinedicarbonitrile (S. Kulakovskaya et al., 2007).
Chemiluminescence Studies : Y. Tominaga et al. (1995) researched the chemiluminescence of certain pyrazine derivatives, which is relevant to understanding the properties of 5,6-dimethyl-2,3-pyrazinedicarbonitrile (Y. Tominaga et al., 1995).
Molecular Structure Analysis : Studies like those by E. Mørkved et al. (2007) have elucidated the molecular structure of related compounds, providing insights into the structural aspects of 5,6-dimethyl-2,3-pyrazinedicarbonitrile derivatives (E. Mørkved et al., 2007).
Polymer Synthesis : R. N. MacDonald et al. (1974) demonstrated the use of derivatives of 5,6-dimethyl-2,3-pyrazinedicarbonitrile in the synthesis of various polyamides, highlighting its potential in polymer chemistry (R. N. MacDonald et al., 1974).
Herbicidal Activity : Research by A. Nakamura et al. (1984) on pyrazinecarbonitriles, including compounds related to 5,6-dimethyl-2,3-pyrazinedicarbonitrile, revealed their herbicidal properties against various weeds (A. Nakamura et al., 1984).
Safety And Hazards
5,6-Dimethyl-2,3-pyrazinedicarbonitrile is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may cause respiratory irritation . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
Zukünftige Richtungen
5,6-Dimethyl-2,3-pyrazinedicarbonitrile may be used as a starting reagent for the synthesis of tetrapyrazinoporphyrazine . This suggests potential future directions in the synthesis of other complex compounds.
Relevant Papers The relevant papers retrieved do not provide additional information on 5,6-Dimethyl-2,3-pyrazinedicarbonitrile .
Eigenschaften
IUPAC Name |
5,6-dimethylpyrazine-2,3-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4/c1-5-6(2)12-8(4-10)7(3-9)11-5/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPRRXMCIOHZBCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C(=N1)C#N)C#N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90305935 | |
| Record name | 5,6-Dimethyl-2,3-pyrazinedicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90305935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Dimethyl-2,3-pyrazinedicarbonitrile | |
CAS RN |
40227-17-6 | |
| Record name | NSC172775 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172775 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5,6-Dimethyl-2,3-pyrazinedicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90305935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,6-Dimethyl-2,3-pyrazinedicarbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Amino-7,8,9,10-tetrahydro-6h-7,10-epoxyazepino[1,2-e]purine-6,8,9-triol](/img/structure/B1202208.png)


![5-[(Z)-2-[(2S,3S)-3-[(2S,3S)-3-(3,5-dihydroxyphenyl)-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-4-yl]-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-5-yl]ethenyl]benzene-1,3-diol](/img/structure/B1202215.png)
![6-amino-4-[4-(2-amino-2-oxoethoxy)-2-chloro-5-methoxyphenyl]-5-cyano-2-methyl-4H-pyran-3-carboxylic acid methyl ester](/img/structure/B1202218.png)
![3-[[[1-[(4-fluorophenyl)methyl]-5-tetrazolyl]methyl-(2-hydroxyethyl)amino]methyl]-7-methyl-1H-quinolin-2-one](/img/structure/B1202219.png)
![1-[1-[[1-[(4-Methylphenyl)methyl]-5-tetrazolyl]methyl]-4-piperidinyl]-5-(trifluoromethyl)benzotriazole](/img/structure/B1202220.png)


![5-[[4-(Diethylamino)anilino]methylidene]-1-(2-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B1202223.png)

![Furan, tetrahydro-2-[(phenylseleno)methyl]-](/img/structure/B1202226.png)

